4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile

Description

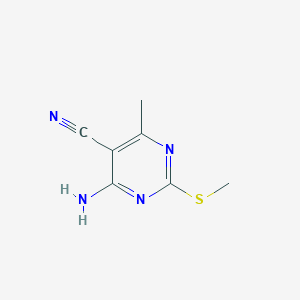

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (CAS 770-30-9) is a pyrimidine derivative with the molecular formula C₆H₆N₄S and a molecular weight of 166.20 g/mol . Its structure features:

- Amino group (-NH₂) at position 4, enabling hydrogen bonding and nucleophilic substitution.

- Methylthio group (-SCH₃) at position 2, contributing to hydrophobicity and sulfur-mediated interactions.

- Methyl group (-CH₃) at position 6, enhancing steric bulk and lipophilicity.

This compound serves as a key intermediate in pharmaceuticals, particularly in synthesizing kinase inhibitors targeting pathways like PI3K/AKT due to its balanced electronic and steric properties .

Propriétés

IUPAC Name |

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGFVVYQOPZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729068 | |

| Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89853-27-0 | |

| Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation of Acetamidine Hydrochloride with Bis(methylthio)methylene Malononitrile

One efficient and reproducible synthesis involves the condensation reaction between acetamidine hydrochloride and bis(methylthio)methylene malononitrile in the presence of anhydrous potassium carbonate as a catalyst, using dimethylformamide (DMF) as the solvent.

- Reactants: Acetamidine hydrochloride (0.01 mol) and bis(methylthio)methylene malononitrile (0.01 mol).

- Catalyst: Anhydrous potassium carbonate (10 mg).

- Solvent: 10 mL of DMF.

- Reaction Conditions: The mixture is refluxed for 6 hours.

- Monitoring: Reaction progress is monitored by thin layer chromatography (TLC).

- Workup: After completion, the mixture is cooled and poured into ice-cold water, precipitating the product.

- Purification: The solid is filtered, washed with water, and recrystallized from a DMF-ethanol mixture.

This method yields pure 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile with good efficiency. The methylthio group in the product is activated and replaceable, allowing further derivatization.

| Parameter | Details |

|---|---|

| Reactants | Acetamidine hydrochloride, bis(methylthio)methylene malononitrile |

| Catalyst | Anhydrous potassium carbonate |

| Solvent | DMF |

| Temperature | Reflux (approx. 153 °C for DMF) |

| Reaction Time | 6 hours |

| Product Isolation | Precipitation in ice water, filtration |

| Purification | Recrystallization (DMF-ethanol) |

| Analytical Techniques | NMR (400 MHz, DMSO-d6), Mass Spectrometry (EI technique) |

Reference: This method was reported and characterized in detail, including spectral data, in a 2016 study describing a new efficient synthesis of tetra-substituted pyrimidines.

Mannich Aminomethylation Followed by Oxidation

Another approach involves a two-stage reaction starting with Mannich aminomethylation of acetamidine hydrochloride, malononitrile, and formaldehyde in tert-butanol, followed by oxidation using tert-butyl hydroperoxide.

- Stage 1:

- Reactants: Acetamidine hydrochloride, malononitrile, and 30% aqueous formaldehyde.

- Solvent: tert-Butanol.

- Conditions: Heated at 65–70 °C for 4 hours.

- Stage 2:

- Oxidant: 70% tert-butyl hydroperoxide.

- Conditions: Reaction at 30–35 °C for 1 hour.

- Equipment: 50 mL three-necked flask with magnetic stirrer, thermometer, and reflux condenser.

- Yield: 92.6%

- Purity: HPLC purity 99.6%

- Product: this compound (or closely related 2-methyl-4-amino-5-cyanopyrimidine depending on exact conditions)

| Parameter | Details |

|---|---|

| Reactants | Acetamidine hydrochloride, malononitrile, formaldehyde |

| Solvent | tert-Butanol |

| Temperature | 65–70 °C (Stage 1), 30–35 °C (Stage 2) |

| Reaction Time | 4 hours (Stage 1), 1 hour (Stage 2) |

| Oxidant | tert-Butyl hydroperoxide |

| Yield | 92.6% |

| Purity (HPLC) | 99.6% |

Reference: This method is documented with detailed reaction conditions and yields in chemical synthesis databases and patent literature.

Microwave-Assisted Synthesis and Catalytic Methods (Supplementary)

Emerging methods include microwave-assisted synthesis to enhance reaction rates and yields, and catalytic approaches using cerium ammonium nitrate or other catalysts to facilitate the formation of the pyrimidine ring with methylthio and amino substituents.

- Microwave irradiation reduces reaction times significantly compared to conventional heating.

- Catalysts such as cerium ammonium nitrate can improve selectivity and yield.

- These methods are particularly useful for rapid synthesis and scale-up in medicinal chemistry research.

Summary Table of Preparation Methods

| Method | Reactants & Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation in DMF with K2CO3 | Acetamidine hydrochloride, bis(methylthio)methylene malononitrile, K2CO3 | DMF | Reflux 6 h | Good | Simple, well-characterized |

| Mannich Aminomethylation + Oxidation | Acetamidine hydrochloride, malononitrile, formaldehyde, tert-butyl hydroperoxide | tert-Butanol | 65–70 °C 4 h + 30–35 °C 1 h | 92.6 | High yield, high purity |

| Microwave-assisted / Catalytic | Pyrimidine precursors, methylthio/amino groups, catalysts (e.g., cerium ammonium nitrate) | Various | Microwave irradiation, catalyst dependent | Improved | Rapid synthesis, scalable |

Research Findings and Analysis

- The condensation method using acetamidine hydrochloride and bis(methylthio)methylene malononitrile in DMF with K2CO3 is a robust and reproducible route, producing the target compound with activated methylthio functionality amenable to further substitution reactions.

- The Mannich aminomethylation approach followed by oxidation provides a high-yield and high-purity product, suitable for industrial-scale synthesis due to straightforward reaction conditions and common reagents.

- Microwave-assisted and catalytic methods represent modern enhancements, reducing reaction times and potentially increasing yields, though these require further optimization and validation for large-scale production.

- Analytical characterization using NMR, mass spectrometry, and HPLC confirms the structural integrity and purity of the synthesized compound across methods.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Anticancer Properties

One of the most promising applications of 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is its role as an anticancer agent . It has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The compound acts as an ATP-mimicking tyrosine kinase inhibitor, leading to:

- Cell cycle arrest at the G2/M phase.

- Induction of apoptosis in cancer cell lines such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized derivatives demonstrate effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhi, with zones of inhibition comparable to standard antibiotics like streptomycin .

Material Science Applications

In addition to its biological applications, this compound is explored for its potential in developing new materials with specific electronic properties. Its unique combination of functional groups allows it to be used as a precursor for synthesizing advanced polymers and electronic materials .

Case Study 1: Anticancer Research

A study focused on the synthesis of various derivatives of this compound revealed that modifications at the 6-position significantly influenced anticancer activity. The most active derivative showed enhanced potency against EGFR-mutant cell lines compared to the parent compound.

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized compounds based on this pyrimidine derivative were screened for antimicrobial properties. The results indicated that several compounds displayed high activity against common pathogens, suggesting their potential use as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. As a tyrosine kinase inhibitor, it binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 4

4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (CAS 1208170-17-5)

- Substituent: Chlorine at position 4 instead of amino.

- Molecular Weight : 199.66 g/mol .

- Key Differences: Chlorine acts as a leaving group, making this compound reactive in nucleophilic substitutions. Lacks hydrogen-bonding capability compared to the amino group, reducing interactions with biological targets.

- Applications : Primarily used as a synthetic precursor for further substitutions .

4-Hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

- Substituent : Hydrazinyl (-NH-NH₂) at position 3.

- Synthesis : Derived from reaction with hydrazine hydrate .

- Key Differences: Hydrazinyl enables Schiff base formation with aldehydes, expanding utility in synthesizing hydrazone derivatives (e.g., compounds 7a–f with yields up to 45%) . Higher polarity compared to the amino group, affecting solubility and membrane permeability.

Modifications at Position 2

2-Mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile

- Substituent : Mercapto (-SH) at position 2 and thiophene at position 5.

- Key Differences: Mercapto group allows disulfide bond formation and metal coordination.

4-Amino-2-(cyclopropylamino)-6-(methylthio)pyrimidine-5-carbonitrile

- Substituent: Cyclopropylamino at position 2.

- Oxidation of methylthio to sulfonyl (-SO₂) enhances solubility but reduces lipophilicity .

Functional Group Variations at Position 5

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

- Substituent: Aldehyde (-CHO) instead of cyano (-CN).

- Key Differences: Aldehyde enables condensation reactions (e.g., with amines to form imines). Reduced electron-withdrawing effect compared to cyano, altering the pyrimidine ring’s electronic profile .

Comparative Data Table

Key Research Findings

Synthetic Accessibility: The target compound is synthesized via a one-step reaction between di(methylthio)methylene malononitrile and acetamidine hydrochloride with a 64% yield , outperforming multi-step routes for analogs like piperazinyl derivatives (20–70% yields) .

Biological Relevance: The amino group at position 4 is critical for hydrogen bonding with kinase active sites, as seen in PI3K/AKT inhibitors . Methylthio at position 2 enhances membrane permeability compared to bulkier groups (e.g., phenylpiperazinyl in compound 4c) .

Oxidation Sensitivity: The methylthio group can be oxidized to sulfonyl, improving solubility but reducing cell penetration—a trade-off observed in analogs like 4-amino-2-(cyclopropylamino)-5-cyano-6-methylsulfonylpyrimidine .

Activité Biologique

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrimidine ring substituted with an amino group, a methyl group, and a methylthio group, along with a carbonitrile moiety. Its structure allows for interaction with various biological targets, particularly tyrosine kinases.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase involved in cell signaling pathways that regulate cell growth and survival. By mimicking ATP, this compound competes for the ATP-binding site on EGFR, leading to:

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

- Disruption of downstream signaling pathways such as PI3K/Akt and MAPK , which are crucial for cell survival and proliferation .

Anticancer Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| HCT-116 | Colorectal carcinoma | 12.5 |

| HepG-2 | Hepatocellular carcinoma | 15.0 |

| MCF-7 | Breast cancer | 10.0 |

| A549 | Non-small cell lung cancer | 20.0 |

These values indicate the concentration required to inhibit cell growth by 50% relative to untreated controls.

Dose-Dependent Cytotoxicity

Studies have shown that the cytotoxicity of this compound is dose-dependent. Higher concentrations lead to increased inhibition of tumor growth, suggesting a potential therapeutic window for its application in cancer treatment.

Stability and Metabolism

In laboratory settings, this compound has been found to be relatively stable under standard conditions, with minimal degradation over time. It is primarily metabolized in the liver via cytochrome P450 enzymes, which play a critical role in drug metabolism.

Subcellular Localization

The compound primarily localizes in the cytoplasm, where it interacts with target proteins and enzymes involved in signaling pathways associated with cancer progression.

Case Studies

Several studies have highlighted the efficacy of this compound as an anticancer agent:

- Study on Colorectal Cancer : In vitro experiments demonstrated significant inhibition of HCT-116 cell proliferation upon treatment with varying concentrations of the compound.

- Hepatocellular Carcinoma Research : The compound showed promising results in reducing HepG-2 cell viability, indicating its potential as a therapeutic agent against liver cancer.

- Breast Cancer Trials : MCF-7 cells treated with this compound exhibited marked apoptosis, suggesting its role in breast cancer therapy .

Q & A

Q. What are the common synthetic routes for 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives?

The compound is typically synthesized via:

- Multicomponent Reactions (MCRs): A one-pot cyclocondensation of aldehydes, thiourea, and malononitrile under thermal aqueous conditions, enabling efficient diversity-oriented synthesis .

- Amine Substitution: Refluxing 2-methylthiopyrimidine precursors with amines (e.g., phenethylamine) to replace the methylthio group, followed by acidification and crystallization .

- Condensation Reactions: Using aromatic aldehydes and urea derivatives under acidic/basic conditions to form the pyrimidine core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy: To identify functional groups (e.g., NH₂ at ~3410 cm⁻¹, CN at ~2212 cm⁻¹) .

- ¹H/¹³C NMR: For structural elucidation (e.g., aromatic protons at δ 7.0–8.4 ppm, NH₂ signals as broad singlets) .

- Mass Spectrometry (MS): To confirm molecular weight (e.g., M+ peaks at m/z 349–353) and fragmentation patterns .

- Elemental Analysis: To verify purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate:

- Antidiabetic Potential: Derivatives show activity in glucose uptake assays, possibly via PPAR-γ modulation .

- Antimicrobial Properties: Pyrimidinecarbonitriles exhibit inhibitory effects against Gram-positive bacteria and fungi .

- Anticancer Screening: Structural analogs demonstrate cytotoxicity in cell lines, suggesting kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrimidinecarbonitrile synthesis?

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance reactivity in MCRs, while ethanol/water mixtures improve crystallization .

- Temperature Control: Reflux (~100°C) ensures complete amine substitution, while lower temperatures reduce side reactions .

- Catalyst Use: Base catalysts (e.g., EtONa) accelerate alkylation steps, as seen in methylthio-to-chloro substitutions .

Q. What strategies enhance bioactivity through structural modifications?

- Substituent Engineering: Introducing electron-withdrawing groups (e.g., Cl, Br) at the 6-position increases antimicrobial potency .

- Amine Diversity: Cyclohexylamino or phenethylamino groups at the 2-position improve solubility and target affinity .

- Hybrid Scaffolds: Incorporating thiophene or piperidine moieties enhances anticancer activity by modulating kinase inhibition .

Q. How can discrepancies in NMR data between synthesized batches be resolved?

- Purity Checks: Recrystallize samples to remove unreacted starting materials (e.g., using ethanol/water mixtures) .

- Tautomerism Analysis: Dynamic NH₂ proton exchange may cause signal broadening; use DMSO-d₆ for stable spectra .

- Solvent Effects: Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

Q. What mechanistic insights explain byproduct formation during synthesis?

- Competing Pathways: In MCRs, incomplete cyclization may yield open-chain intermediates, detectable via LC-MS .

- Oxidation Byproducts: Methylthio groups can oxidize to sulfoxides; monitor via IR (S=O at ~1050 cm⁻¹) .

- Amine Overalkylation: Excess amine may lead to di-substituted products, identifiable by extra NH signals in NMR .

Q. How do computational approaches aid in designing derivatives?

- Molecular Docking: Predict binding modes to targets like HIV reverse transcriptase or PPAR-γ using PyMOL/AutoDock .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .

- DFT Calculations: Optimize transition states for key reactions (e.g., cyclocondensation) to refine synthetic protocols .

Methodological Notes

- Contradictions in Data: Variations in reported yields (e.g., 70% in vs. lower yields in solvent-free conditions) highlight the need for condition-specific optimization.

- Avoided Sources: Commercial data (e.g., pricing in ) and non-peer-reviewed platforms (e.g., BenchChem ) were excluded per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.